1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate
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Description
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (BOPAA) is a novel azetidine-containing compound that has been studied for its potential in a variety of scientific applications. BOPAA has a unique structure, with a benzoyl group, a phenyl group and an oxo group attached to the azetidine core. This has led to it being of interest to chemists and researchers, as it has potential applications in a wide range of fields. In
Scientific Research Applications
Benzoyl Derivatives in Medicinal Chemistry
Benzoyl derivatives, similar in part to the compound , have been studied extensively for their pharmacological activities. For example, Clindamycin 1%/benzoyl peroxide 5% is a combination gel used for the treatment of acne vulgaris, demonstrating the antibacterial and keratolytic properties of benzoyl derivatives (McKeage & Keating, 2008). Another review highlights the application of benzoyl peroxide in dermatologic clinics, underscoring its role as a cornerstone in acne treatment due to its significant antibacterial and comedolytic activity (Tanghetti & Popp, 2009).
Environmental Implications of Benzoyl Derivatives
The environmental fate and aquatic effects of various chemicals, including those with benzoyl groups, have been reviewed to assess their biodegradability and impact on aquatic life. For instance, a series of C4 and C8 oxo-process chemicals, which could include benzoyl derivatives, show that these compounds are readily biodegradable and pose generally low concern to aquatic life (Staples, 2001).
properties
IUPAC Name |
(1-benzoyl-2-oxo-4-phenylazetidin-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBNNNDZBNQFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618278 |
Source
|
Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
CAS RN |
146924-93-8 |
Source
|
Record name | 1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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